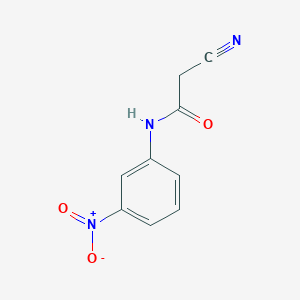

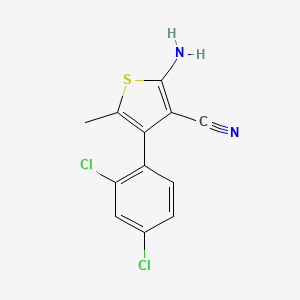

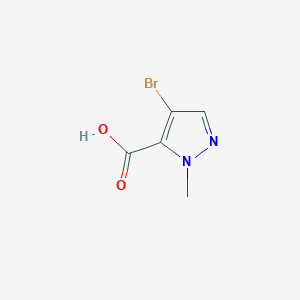

![molecular formula C10H12N4 B1269450 5-フェネチル-1H-[1,2,4]トリアゾール-3-アミン CAS No. 76955-91-4](/img/structure/B1269450.png)

5-フェネチル-1H-[1,2,4]トリアゾール-3-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Phenethyl-1H-[1,2,4]triazol-3-ylamine, also known by its acronym PEA, is an organic compound belonging to the class of compounds known as triazole derivatives. It is a naturally occurring compound found in a variety of plants and animals, and has been studied for its potential therapeutic benefits.

科学的研究の応用

抗菌剤

5-フェネチル-1H-[1,2,4]トリアゾール-3-アミンを含むトリアゾール誘導体は、その抗菌作用について広く研究されてきました . これらは、生物学的システムにおける様々な酵素や受容体と結合することができ、新しい抗菌剤や抗真菌剤の開発のための強力な候補となっています。 多剤耐性病原菌と戦うための緊急性は、トリアゾール化合物を潜在的な医薬品として研究する推進力となっています。

抗癌剤

トリアゾールの構造的多様性は、特定の生物学的標的に相互作用できる分子の設計を可能にし、抗癌研究において価値のあるものとなっています . トリアゾール構造に異なる薬理団を置換することでハイブリッド分子を作成できることは、癌細胞に対する活性を高めた化合物につながっています。

抗ウイルス用途

トリアゾール誘導体は、ウイルスの複製を阻害する能力により、抗ウイルス剤として有望であることが示されています . トリアゾール環は、ウイルス酵素を標的とする分子に組み込むことができ、ウイルス感染症の新しい治療法の開発につながる可能性があります。

中枢神経系(CNS)刺激剤

5-(2-フェニルエチル)-1H-1,2,4-トリアゾール-3-アミンに存在するフェネチルアミン部分は、そのCNS刺激作用で知られています . この構造的特徴は、ドーパミンやエピネフリンなどの神経伝達物質と共有されており、神経系の障害やCNS活性に関連する状態の治療における潜在的な用途を示唆しています。

ケミカルバイオロジーと生体接合

ケミカルバイオロジーでは、トリアゾールは生体接合(2つの分子を化学的に結合するプロセス)に使用されます . トリアゾール環は、機能を阻害することなく生体分子を結合できる安定なリンカーとして機能し、標的療法や診断ツールを作成するために不可欠です。

材料科学

トリアゾールの安定性と独自の結合特性により、材料科学における用途に適しています . これらは、特定の特性を持つポリマーを作成するため、または様々な産業用途向けの材料の表面特性を変更するために使用できます。

Safety and Hazards

While specific safety and hazard information for 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is not available, general precautions should be taken while handling this compound. This includes avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

作用機序

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

A related reaction involving triazolamines involves the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .

Biochemical Pathways

The synthesis of related compounds involves two complementary pathways using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .

Result of Action

Related triazole compounds have been studied for their potential as cancer prevention agents .

Action Environment

The action of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine can be influenced by various environmental factors. For instance, the synthesis of related compounds can be facilitated by heating . Furthermore, the stability of similar energetic compounds has been found to be excellent, with decomposition temperatures ranging from 215 °C to 340 °C .

生化学分析

Biochemical Properties

5-Phenethyl-1H-[1,2,4]triazol-3-ylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the notable interactions is with kinases, where 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine acts as an inhibitor . This inhibition can affect the phosphorylation processes within cells, thereby influencing various signaling pathways. Additionally, 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine has been reported to interact with lysine-specific demethylase 1 and acidic mammalian chitinase, further highlighting its role in modulating enzymatic activities .

Cellular Effects

The effects of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of kinases by 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine can lead to altered cell signaling, affecting processes such as cell growth, differentiation, and apoptosis . Moreover, its interaction with lysine-specific demethylase 1 can result in changes in gene expression patterns, impacting cellular functions at the transcriptional level .

Molecular Mechanism

At the molecular level, 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine exerts its effects through specific binding interactions with biomolecules. The triazole ring in its structure allows it to bind to the active sites of enzymes, leading to inhibition or activation. For example, the binding of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine to kinases results in the inhibition of their activity, thereby affecting downstream signaling pathways . Additionally, its interaction with lysine-specific demethylase 1 involves binding to the enzyme’s active site, leading to changes in histone modification and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine has been observed to cause sustained changes in cellular signaling and gene expression, indicating its potential for prolonged biological effects .

Dosage Effects in Animal Models

The effects of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse reactions . At higher doses, 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine can induce toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity .

Metabolic Pathways

5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that are eventually excreted . The metabolic pathways of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine can influence its overall bioavailability and efficacy in biological systems .

Transport and Distribution

The transport and distribution of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine to target sites is essential for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

特性

IUPAC Name |

5-(2-phenylethyl)-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-10-12-9(13-14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNXNFZVKIYJKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360196 |

Source

|

| Record name | 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76955-91-4 |

Source

|

| Record name | 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

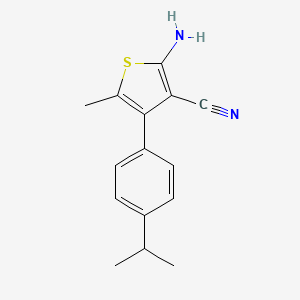

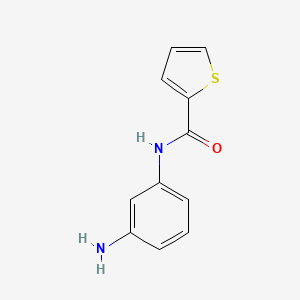

![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)

![1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone](/img/structure/B1269406.png)